molecular formula C17H18ClNO5S B2931804 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1788559-29-4

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2931804
CAS RN: 1788559-29-4
M. Wt: 383.84
InChI Key: ZOWOOBDOCQADHA-UHFFFAOYSA-N
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Description

Sulfonamides are a class of compounds widely used in medicine due to their antibacterial properties . They contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . Benzo[b][1,4]dioxines are a class of organic compounds that contain a benzene ring fused to a 1,4-dioxin ring .


Molecular Structure Analysis

The molecular structure of sulfonamides and benzo[b][1,4]dioxines can be analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. For example, they can be used as alkyl transfer reagents . Benzo[b][1,4]dioxines can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, sulfonamides often exhibit good solubility in water due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Chen et al. (2010) focused on the synthesis of new derivatives related to your compound of interest, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, and evaluated their antiviral activity. These compounds showed some activity against the tobacco mosaic virus, highlighting the potential biological applications of such sulfonamide derivatives (Chen et al., 2010).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

  • Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This highlights the potential of sulfonamide derivatives in cancer research and enzyme inhibition studies (Kucukoglu et al., 2016).

Antitumor Agents

  • A study by Ilies et al. (2003) investigated halogenated sulfonamides, including compounds similar to your query, as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This research provides insights into the potential use of such compounds in developing antitumor agents (Ilies et al., 2003).

Enzyme Inhibition

  • Research by Irshad et al. (2019) involved the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, evaluating their inhibitory activities against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. These findings suggest potential applications in enzyme inhibition and pharmacology (Irshad et al., 2019).

Environmental Impact

  • A study by Ricken et al. (2013) explored the degradation of sulfonamides, similar to your compound, in Microbacterium sp. strain BR1. This research can contribute to understanding the environmental impact and biodegradation of such compounds (Ricken et al., 2013).

Chemiluminescence

  • Research by Watanabe et al. (2010) involved the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which were investigated for their base-induced chemiluminescence. This highlights another potential application in chemical analysis and research (Watanabe et al., 2010).

Mechanism of Action

The mechanism of action of sulfonamides in medicine involves the inhibition of bacterial synthesis of folic acid, which is essential for their growth .

Safety and Hazards

Sulfonamides are generally safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The development of new sulfonamide derivatives with improved properties is an active area of research . This includes the design and synthesis of compounds with enhanced antibacterial activity, lower toxicity, and improved pharmacokinetic properties.

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-22-17(13-4-2-3-5-14(13)18)11-19-25(20,21)12-6-7-15-16(10-12)24-9-8-23-15/h2-7,10,17,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWOOBDOCQADHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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